molecular formula C19H14N2O5 B13769490 [3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate CAS No. 7059-96-3

[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate

Cat. No.: B13769490
CAS No.: 7059-96-3
M. Wt: 350.3 g/mol
InChI Key: ZLVLCXBTVIXUCJ-UHFFFAOYSA-N
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Description

[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate is an organic compound that features a naphthalene ring substituted with a nitrophenylcarbamoyl group and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate typically involves the reaction of 3-nitroaniline with naphthalene-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often require a solvent like dichloromethane and are carried out under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3-[(3-Aminophenyl)carbamoyl]naphthalen-2-yl acetate.

    Hydrolysis: 3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-ol.

    Coupling: Biaryl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its nitrophenyl group can be reduced to an amino group, which can then be conjugated to biomolecules for labeling and detection .

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent .

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of industrial chemicals .

Mechanism of Action

The mechanism of action of [3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate involves its interaction with specific molecular targets. For example, in biological systems, the nitrophenyl group can be reduced to an amino group, which can then form covalent bonds with proteins or nucleic acids. This interaction can modulate the activity of enzymes or alter the structure of biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate is unique due to its combination of a nitrophenyl group and a naphthalene ring, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

7059-96-3

Molecular Formula

C19H14N2O5

Molecular Weight

350.3 g/mol

IUPAC Name

[3-[(3-nitrophenyl)carbamoyl]naphthalen-2-yl] acetate

InChI

InChI=1S/C19H14N2O5/c1-12(22)26-18-10-14-6-3-2-5-13(14)9-17(18)19(23)20-15-7-4-8-16(11-15)21(24)25/h2-11H,1H3,(H,20,23)

InChI Key

ZLVLCXBTVIXUCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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